(+)-二氢香芹酮

描述

Synthesis Analysis

The synthesis of (+)-Dihydrocarvone has been explored through various methods, including the conversion from (-)- and (+)-dihydrocarvone into chiral intermediates for synthesizing natural products like (-)-polygodial and (-)-warburganal. Efficient routes involve Wolff-Kishner reductions and double bond isomerizations to simplify the synthesis process (Jansen, Kreuger, & de Groot, 1989).

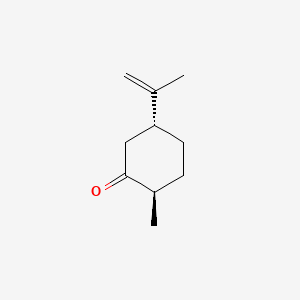

Molecular Structure Analysis

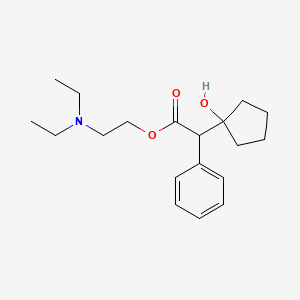

The molecular structure of (+)-Dihydrocarvone plays a crucial role in its reactivity and application. X-ray crystallographic analysis of derivatives has provided insight into the compound's structural features, including central tetraoxane rings with spiro-2,5-disubstituted cyclohexylidene substituents, contributing to its antimalarial activity against Plasmodium falciparum (Dong et al., 2010).

Chemical Reactions and Properties

(+)-Dihydrocarvone undergoes various chemical reactions, including selective bioreduction and hydrogenation. For instance, Ganoderma sessile, a non-toxic medicinal mushroom, selectively reduced S-(+)-carvone to cis-(-)-dihydrocarvone, demonstrating the potential for safer biocatalytic production processes (Bora et al., 2023).

Physical Properties Analysis

The physical properties of (+)-Dihydrocarvone, including its melting point, boiling point, and solubility, are critical for its application in different domains. These properties are influenced by the compound's molecular structure and play a vital role in its chemical reactivity and utility in synthesis.

Chemical Properties Analysis

The chemical properties of (+)-Dihydrocarvone, such as its reactivity towards nucleophiles and electrophiles, its ability to participate in ring-opening polymerizations, and its function as a multifunctional monomer in the synthesis of shape memory polyesters, showcase its versatility in material science (Lowe, Tolman, & Hillmyer, 2009).

科学研究应用

生物活性化合物合成

(Verstegen‐Haaksma et al., 1995) 探索了使用 S-(+)-香芹酮(香菜油的主要化合物)作为合成生物活性天然化合物的的手性起始原料。他们的研究成功地生产了几种重要的化合物,如具有抗疟疾活性的 (+)-α-cyperone 和具有昆虫拒食性的 (−)-polygodial。

环境归宿和降解

(Huang et al., 2022) 研究了香芹酮在土壤和水中的降解,确定二氢香芹酮是降解产物之一。他们量化了二氢香芹酮在不同环境条件下的含量,深入了解了其环境归宿。

使用微生物的生物还原

(Mähler et al., 2019) 讨论了使用大肠杆菌细胞中优化的烯还原酶不对称生物还原 (R)-香芹酮为二氢香芹酮。这一过程允许有效生产 (2R,5R)-二氢香芹酮,这是工业中一种有用的结构单元。

聚合物合成

(Lowe et al., 2009) 研究了氧化二氢香芹酮在形状记忆聚酯合成中用作单体的用途。这种方法提供了一条从天然产物生产可持续和高性能材料的途径。

催化氢化

(Demidova et al., 2015) 使用金催化剂对天然香芹酮进行选择性氢化为二氢香芹酮进行了研究。这种方法显示出很高的立体和化学选择性,这对于工业应用很重要。

功能基因的鉴定

(Zhang et al., 2021) 在克雷伯菌属中鉴定了负责将柠檬烯转化为反式二氢香芹酮的基因。这项研究有助于理解生物转化过程,并有助于制定工业生产的合成生物学策略。

属性

IUPAC Name |

(2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOCECCLWFDTAP-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895818, DTXSID80881218 | |

| Record name | (+/-)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-(+)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Dihydrocarvone | |

CAS RN |

5948-04-9, 5524-05-0 | |

| Record name | Dihydrocarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5948-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Dihydrocarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5524-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Dihydrocarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005524050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005948049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-(+)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARVONE, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTA43H364Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (+)-dihydrocarvone?

A1: (+)-Dihydrocarvone has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: Is there spectroscopic data available for (+)-dihydrocarvone?

A2: Yes, researchers commonly characterize (+)-dihydrocarvone using various spectroscopic techniques, including IR, MS, and NMR (1H and 13C) spectroscopy [, ]. These techniques provide valuable information about the compound's functional groups, structure, and purity.

Q3: Can (+)-dihydrocarvone be synthesized, and what are its applications?

A3: (+)-Dihydrocarvone is often synthesized from readily available starting materials like (+)-dihydrocarvone [, , ]. It serves as a key intermediate in the synthesis of various natural products, including eudesmane and guaiane sesquiterpenes [, , , ]. Additionally, its potential as a fragrance compound and building block for polymers is being explored [].

Q4: How does (+)-dihydrocarvone interact with biological systems?

A4: Research suggests that (+)-dihydrocarvone exhibits repellent activity against insects, particularly the German cockroach (Blattella germanica) []. Studies on honeybees (Apis mellifera) revealed that this compound elicits avoidance behavior, possibly contributing to the bees' low preference for tomato flowers [].

Q5: Are there any studies on the biotransformation of (+)-dihydrocarvone?

A5: Yes, researchers have explored the biotransformation of (+)-dihydrocarvone using various microorganisms. For example, a strain of Aspergillus niger was shown to reduce (+)-dihydrocarvone primarily to (-)-isodihydrocarvone, (-)-isodihydrocarveol, and (-)-neoisodihydrocarveol []. Another study employed non-conventional yeasts for the bioreduction of (+)-dihydrocarvone, yielding (1R,4R)-dihydrocarvone as the main product [].

Q6: What are the implications of (+)-dihydrocarvone's biotransformation?

A6: The biotransformation of (+)-dihydrocarvone by microorganisms highlights its potential role in the production of valuable flavour and fragrance compounds []. Understanding these metabolic pathways can lead to the development of sustainable and efficient biocatalytic processes.

Q7: Does the stereochemistry of dihydrocarvone affect its biological activity?

A7: Yes, stereochemistry plays a crucial role in the biological activity of dihydrocarvone. For instance, while (+)-dihydrocarvone showed deterrent activity against peach potato aphids (Myzus persicae), its stereoisomer with different oxygen incorporation patterns displayed attractive or inactive properties []. Additionally, in the wing spot test using Drosophila melanogaster, (S)-(+)-carvone showed inconclusive results, whereas its enantiomer (R)-(-)-carvone showed a significant increase in mutant spots, suggesting mutagenic activity [].

Q8: Are there any studies investigating the structure-activity relationship of (+)-dihydrocarvone derivatives?

A8: Researchers have synthesized various derivatives of (+)-dihydrocarvone and evaluated their binding affinities for sigma-1 and cannabinoid-1 (CB1) receptors []. These studies aim to develop novel compounds with improved selectivity and potency for treating psychiatric disorders.

Q9: What is known about the environmental impact of (+)-dihydrocarvone?

A9: While specific information on the environmental impact and degradation of (+)-dihydrocarvone is limited in the provided research, it's crucial to consider the potential ecological effects of this compound, especially concerning its use as a repellent []. Sustainable practices, including responsible waste management and exploration of alternative compounds, are essential for mitigating potential negative impacts [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)

![1-[3-[1-Cyano-2-oxo-2-[(phenylmethyl)amino]ethyl]-2-quinoxalinyl]-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1216020.png)

![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)

![6-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl]-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1216023.png)

![1-N,3-N-bis[4-[hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]benzene-1,3-dicarboxamide](/img/structure/B1216036.png)

![Diethylaminoethyl 2-[(2,3-dimethylphenyl)amino]benzoate](/img/structure/B1216038.png)